
RhB-PBP10 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RhB-PBP10 (TFA) is a synthetic peptide conjugated with Rhodamine B at its N-terminus. It is derived from the phosphoinositide-binding site of human plasma gelsolin and acts as a selective inhibitor of formyl peptide receptor 2 (FPR2) over formyl peptide receptor 1 (FPR1). This compound exhibits bactericidal activity against both gram-positive and gram-negative bacteria and limits microbial-induced inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
RhB-PBP10 (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Rhodamine B is conjugated to the N-terminus of the peptide during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of RhB-PBP10 (TFA) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves large-scale HPLC systems to ensure high purity of the final product .
化学反应分析
Types of Reactions
RhB-PBP10 (TFA) primarily undergoes substitution reactions during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions between the amino group of one amino acid and the carboxyl group of the next .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), Rhodamine B, trifluoroacetic acid (TFA), and solvents (e.g., DMF, DCM).
Conditions: The synthesis is typically carried out at room temperature under inert atmosphere conditions to prevent oxidation.
Major Products
The major product of the synthesis is the RhB-PBP10 (TFA) peptide, which is purified to remove any side products or unreacted starting materials .
科学研究应用
RhB-PBP10 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the interactions of peptides with phosphoinositides and other biomolecules.
Biology: Investigated for its role in modulating inflammatory responses and its bactericidal activity.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting FPR2.
作用机制
RhB-PBP10 (TFA) exerts its effects by binding to the formyl peptide receptor 2 (FPR2) on the surface of cells. This binding inhibits the receptor’s activity, thereby modulating the inflammatory response and reducing the production of inflammatory mediators such as nitric oxide and reactive oxygen species . The peptide’s bactericidal activity is attributed to its ability to disrupt bacterial cell membranes .
相似化合物的比较
Similar Compounds
Uniqueness
RhB-PBP10 (TFA) is unique due to its selective inhibition of FPR2 over FPR1 and its dual functionality as both an anti-inflammatory and bactericidal agent. Its conjugation with Rhodamine B also allows for easy visualization and tracking in biological studies .
属性
分子式 |
C86H127F3N24O17 |
|---|---|
分子量 |
1826.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C84H126N24O15.C2HF3O2/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;3-2(4,5)1(6)7/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,71-;/m0./s1 |
InChI 键 |
NDZBKRCQEVIYAM-XADHZNKISA-N |
手性 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


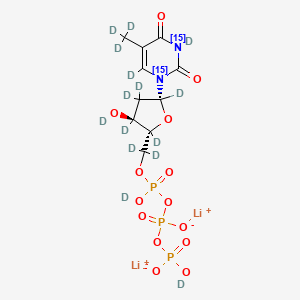
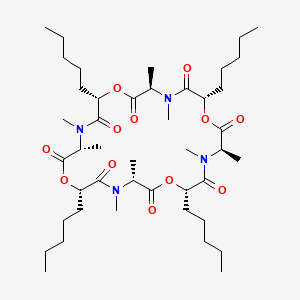
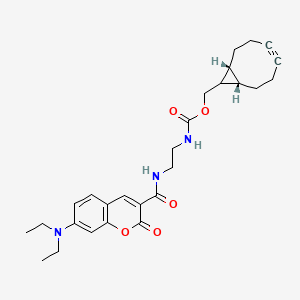
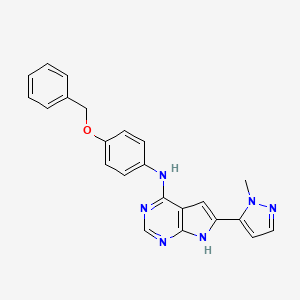
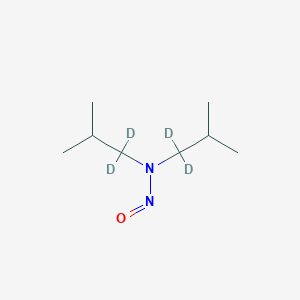
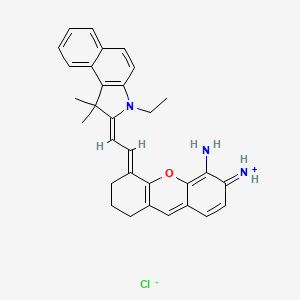
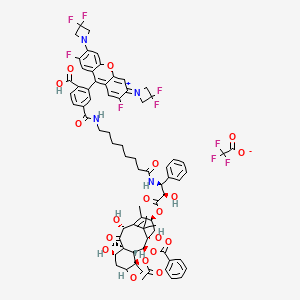
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
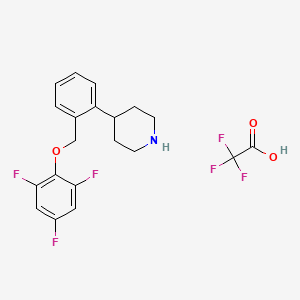
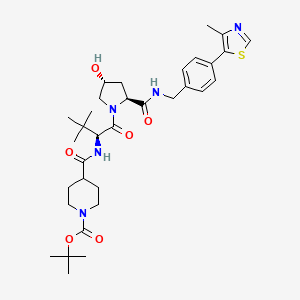
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
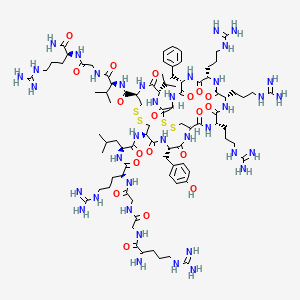
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)
